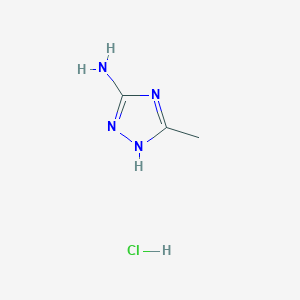

5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride

Overview

Description

5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride is a chemical compound with the CAS Number: 23350-30-3 . It has a molecular weight of 134.57 . The compound is solid at room temperature and is stored in an inert atmosphere . It is used as a synthetic intermediate in pharmaceutical chemistry .

Synthesis Analysis

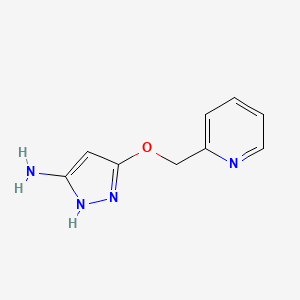

The synthesis of triazole derivatives often involves cyclization reactions . For instance, benzoic acid hydrazide can be synthesized by reacting methyl benzoate with hydrazine hydrate . This compound can then react with CS2 in an alkali ethanol solution to give potassium dithiocarbazinate salt . The basic nucleus of 4-amino-5-phenyl-1-4H-1,2,4-triazole-3-thiol can be prepared by cyclizing the potassium salt with hydrazine hydrate .Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C3H7ClN4 . The IUPAC name for this compound is 5-methyl-1 H -1,2,4-triazol-3-amine . The InChI representation is InChI=1S/C3H6N4/c1-2-5-3 (4)7-6-2/h1H3, (H3,4,5,6,7) .Chemical Reactions Analysis

Triazole derivatives are known to exhibit various chemical reactions . For instance, compounds containing a benzyl group in the 4-position of the 1,2,4-triazole have been found to inhibit the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 134.57 . The compound is stored in an inert atmosphere .Scientific Research Applications

Synthesis and Characterization

Synthesis and Antimicrobial Activities

Novel 1,2,4-triazole derivatives, including 5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride, were synthesized and evaluated for antimicrobial activities. Some of these compounds showed good or moderate activities against test microorganisms (Bektaş et al., 2007).

Novel Microwave-Assisted Synthesis

A new microwave-assisted synthesis method was developed for 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides using 5-amino-1,2,4-triazoles as a building block, highlighting the versatility of these compounds in chemical synthesis (Tan, Lim, & Dolzhenko, 2017).

Structural and Properties Studies

N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate were studied for their structural and conformational characteristics, providing insights into the properties of related triazole compounds (Dzygiel et al., 2004).

Applications in Corrosion Inhibition and Material Science

- Corrosion Inhibition: The use of 4H-triazole derivatives, including this compound, was examined for corrosion and dissolution protection of mild steel in hydrochloric acid solution. These triazoles were found to be effective inhibitors, with the inhibition efficiency depending on the type and nature of the substituents present in the inhibitor molecule (Bentiss et al., 2007).

Development of Analytical and Bioimaging Tools

- Ratiometric Fluorescent Probe for Zn2+: A triazole-based fluorescent chemosensor was designed for the detection of Zn2+ ions. This probe shows excellent selectivity and sensitivity, indicating potential applications in analytical chemistry and bioimaging (Iniya et al., 2014).

Mechanism of Action

5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride

is a chemical compound with potential applications in various fields.

Target of Action

Triazole derivatives have been known to exhibit high binding affinity to enzymes like lactoperoxidase (lpo) .

Biochemical Pathways

Triazole derivatives have been known to be involved in diverse plant stress responses .

Result of Action

Some triazole derivatives have shown good antimicrobial activities and have been used in cancer prevention .

Safety and Hazards

The compound is associated with several hazard statements including H302-H315-H319-H332-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

Biochemical Analysis

Biochemical Properties

5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with matrix metalloproteinase-1 (MMP-1), which is involved in the degradation of extracellular matrix components . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in oxidative stress responses . Additionally, it can modulate cellular metabolism by interacting with key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with MMP-1 results in the inhibition of the enzyme’s activity, thereby affecting the degradation of extracellular matrix components . Furthermore, it can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere and room temperature conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects. For instance, high doses have been associated with behavioral changes and somnolence in animal studies . Understanding the threshold effects and toxicology is crucial for its safe application.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to influence the activity of enzymes involved in oxidative stress responses . These interactions can lead to changes in the levels of specific metabolites, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins . Understanding these processes is essential for elucidating its cellular effects.

Subcellular Localization

The subcellular localization of this compound is a critical factor that influences its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression

Properties

IUPAC Name |

5-methyl-1H-1,2,4-triazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4.ClH/c1-2-5-3(4)7-6-2;/h1H3,(H3,4,5,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBIDYWHMJFILSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

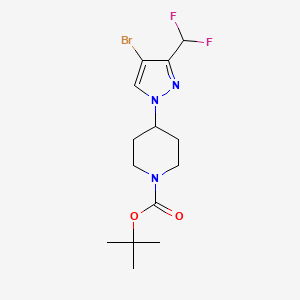

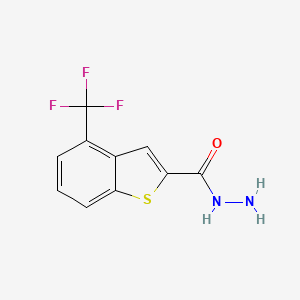

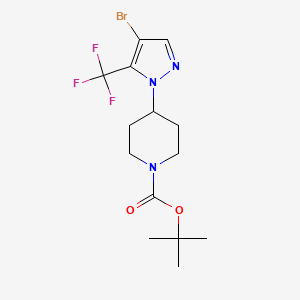

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

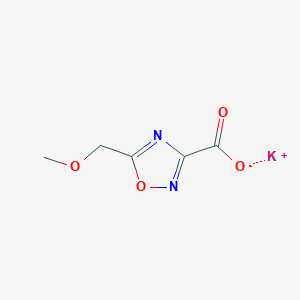

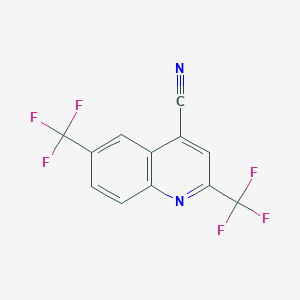

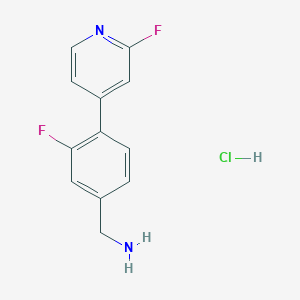

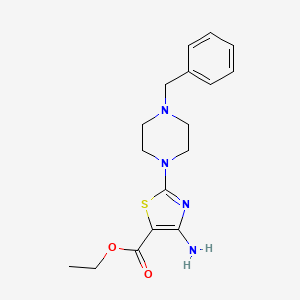

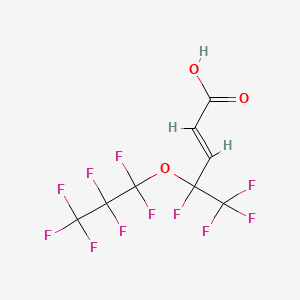

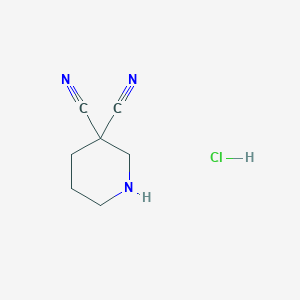

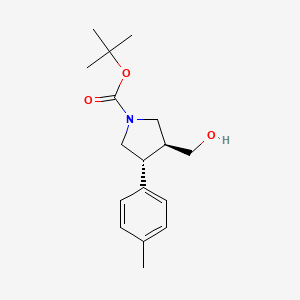

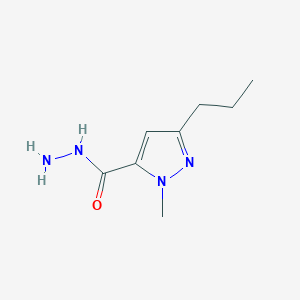

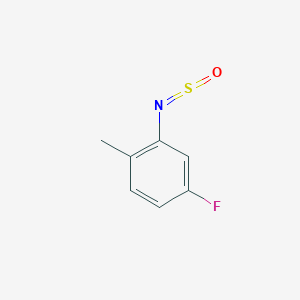

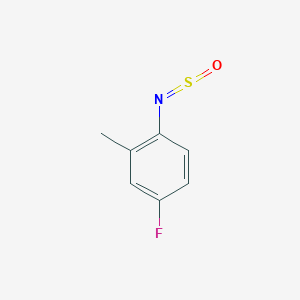

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.